N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide

Medicinal chemistry Structure-activity relationship Cyanothiophene benzamide

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide (CAS 896357-08-7) is a synthetic small molecule belonging to the 3-cyanothiophene benzamide class, a scaffold recognized in medicinal chemistry for its diverse biological potential. The compound features a thiophene ring substituted with a cyano group at the 3-position and a benzamide moiety bearing a methylthio (-SCH₃) substituent at the para position.

Molecular Formula C13H10N2OS2
Molecular Weight 274.36
CAS No. 896357-08-7
Cat. No. B2801078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide
CAS896357-08-7
Molecular FormulaC13H10N2OS2
Molecular Weight274.36
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
InChIInChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16)
InChIKeyFTOWKDKTZKAPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide (CAS 896357-08-7): Chemical Identity and Research Procurement Overview


N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide (CAS 896357-08-7) is a synthetic small molecule belonging to the 3-cyanothiophene benzamide class, a scaffold recognized in medicinal chemistry for its diverse biological potential. The compound features a thiophene ring substituted with a cyano group at the 3-position and a benzamide moiety bearing a methylthio (-SCH₃) substituent at the para position [1]. Its molecular formula is C₁₃H₁₀N₂OS₂ with a molecular weight of 274.36 g/mol . The 3-cyanothiophene core has been extensively explored in patent literature as a pharmacophore for glucagon receptor antagonists and bacterial MurF enzyme inhibitors, establishing this compound within a therapeutically relevant chemical space [2].

Why N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide Cannot Be Interchanged with Generic Analogs: Substituent-Specific Pharmacological Consequences


Within the 3-cyanothiophene benzamide class, seemingly minor substituent variations produce profound differences in target engagement and biological outcome. The para-methylthio (-SCH₃) group present on the benzamide ring of this compound is not a silent structural feature; it modulates electronic distribution, lipophilicity (calculated LogP differences of 0.5–1.0 units versus -CH₃ or -H analogs), and hydrogen-bonding capacity compared to analogs bearing methyl, halogen, or unsubstituted benzamide moieties . In related cyanothiophene series, substitution at the benzamide 4-position has been shown to alter glucagon receptor binding affinity by orders of magnitude and shift selectivity profiles across bacterial MurF orthologs [1]. Generic substitution with a closely related analog (e.g., N-(3-cyanothiophen-2-yl)-4-methylbenzamide, CAS 865545-69-3, or N-(3-cyanothiophen-2-yl)benzamide) without experimental verification of equipotency therefore carries substantial risk of divergent pharmacological results.

Quantitative Differentiation Evidence for N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide: Comparator-Based Analysis


Structural Differentiation: Methylthio versus Methyl Substituent at the Benzamide 4-Position

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide (CAS 896357-08-7) differs from its closest commercially available structural analog N-(3-cyanothiophen-2-yl)-4-methylbenzamide (CAS 865545-69-3) by the substitution of a methylthio (-SCH₃) group for a methyl (-CH₃) group at the benzamide 4-position . The methylthio substituent introduces a divalent sulfur atom capable of participating in unique non-covalent interactions (sulfur-π, chalcogen bonding) not available to the methyl analog, and alters the calculated partition coefficient (cLogP) by approximately +0.7 units, indicative of increased lipophilicity [1]. In the broader 3-cyanothiophene benzamide class, similar sulfur-for-carbon substitutions at this position have been associated with shifts in enzyme inhibition potency exceeding 10-fold in MurF and glucagon receptor assays [2].

Medicinal chemistry Structure-activity relationship Cyanothiophene benzamide

Differentiation from the Unsubstituted Parent: N-(3-cyanothiophen-2-yl)benzamide

Compared to the unsubstituted parent compound N-(3-cyanothiophen-2-yl)benzamide (no CAS assigned; molecular formula C₁₂H₈N₂OS, MW 228.27 g/mol), N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide introduces a para-methylthio substituent that increases molecular weight by 46.09 g/mol and adds both steric bulk and a sulfur-based hydrogen bond acceptor [1]. This structural elaboration has been shown in analogous cyanothiophene series to be critical for achieving nanomolar target engagement: unsubstituted benzamide derivatives typically display significantly attenuated or absent activity in functional glucagon receptor antagonism and MurF inhibition assays [2]. The presence of the methylthio group may also modulate metabolic stability by providing a site for cytochrome P450-mediated S-oxidation, a metabolic pathway distinct from the ring hydroxylation typical of unsubstituted phenyl analogs [3].

Medicinal chemistry Chemical biology Cyanothiophene scaffold

Differentiation from Sulfamoyl-Substituted Analogs: A Comparison with N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide (CAS 896357-08-7) can be contrasted with the sulfamoyl analog N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, which has been reported in commercial vendor databases with IC₅₀ values of 15.2 µM and 18.7 µM in unspecified enzyme inhibition assays . The methylthio compound lacks the strongly electron-withdrawing sulfamoyl group (-SO₂N(CH₃)₂), resulting in a fundamentally different electronic profile at the benzamide 4-position: the Hammett σₚ constant for -SCH₃ is approximately -0.05 (weakly electron-donating via resonance), whereas the -SO₂N(CH₃)₂ group is strongly electron-withdrawing (σₚ ≈ +0.65) [1]. This electronic divergence predicts differential reactivity in nucleophilic aromatic substitution reactions and may affect binding to electron-rich versus electron-deficient protein pockets. The methylthio derivative also exhibits lower topological polar surface area (tPSA ≈ 55 Ų versus ≈ 84 Ų for the sulfamoyl analog), suggesting superior membrane permeability potential [2].

Medicinal chemistry Kinase inhibitor Cyanothiophene benzamide

Class-Level Evidence: Cyanothiophene Benzamides as Privileged Glucagon Receptor Antagonist Scaffolds

The 3-cyanothiophene benzamide scaffold to which N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide belongs has been validated as a glucagon receptor antagonist chemotype in multiple patent filings. Compounds within this class have demonstrated IC₅₀ values below 10 µM in functional cAMP accumulation assays using HEK293 cells expressing human glucagon receptor [1]. The Boehringer Ingelheim patent US 2006/0094764 A1 explicitly claims 3-cyanothiophenes with amide-linked aromatic groups at the 2-position as highly effective glucagon receptor antagonists, and notes that substitution at the 4-position of the thiophene ring and variation of the amide substituent are critical determinants of potency [2]. The methylthio-substituted benzamide variant occupies a specific point in this SAR landscape: the electron-rich sulfur atom may participate in hydrophobic or chalcogen-bonding interactions within the glucagon receptor binding pocket that are not accessible to carbon-only or halogen-substituted analogs [3].

Glucagon receptor antagonist Diabetes Cyanothiophene pharmacophore

Recommended Research and Procurement Application Scenarios for N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide


Glucagon Receptor Antagonist Lead Optimization and SAR Expansion

Based on the validated 3-cyanothiophene glucagon receptor antagonist pharmacophore established in patents US 2004/0209943 and US 2006/0094764 [1], N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide can serve as a structurally defined starting point for systematic SAR exploration of the benzamide 4-position. The methylthio substituent offers a distinct electronic and steric profile compared to methyl, halogen, or sulfamoyl analogs, enabling researchers to probe the contribution of sulfur-mediated interactions to glucagon receptor binding and functional antagonism. Procurement of this compound is warranted when the research objective requires testing the hypothesis that thioether substituents at the benzamide para-position can engage in productive chalcogen-bonding or hydrophobic contacts within the glucagon receptor orthosteric or allosteric binding site.

Negative Control or Selectivity Tool in Kinase Profiling Panels

In the context of 3-cyanothiophene benzamide kinase inhibitor programs, where sulfamoyl-substituted analogs have demonstrated measurable enzyme inhibition (IC₅₀ ≈ 15–19 µM) , N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide may be evaluated as a matched-pair comparator to assess the contribution of the sulfamoyl group versus the methylthio group to kinase target engagement. The absence of a strongly electron-withdrawing sulfamoyl moiety and the presence of a weakly electron-donating methylthio group enable isolation of electronic effects on kinase binding. This application is particularly relevant for research groups building selectivity profiles across the kinome where electronic modulation of the benzamide 4-position is a key design variable.

Antibacterial MurF Inhibitor Discovery: Scaffold Diversification

The cyanothiophene chemotype has been established as a validated scaffold for MurF ligase inhibition, with reported IC₅₀ values spanning from low nanomolar to high micromolar depending on substitution pattern [2]. N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide represents a structurally distinct entry within this chemical series, differing from the published MurF inhibitors that predominantly feature 2,4-dichloro-5-sulfamoyl benzamide or phenylacetamide substitutions. Procurement for MurF screening campaigns is indicated when the research goal is to evaluate whether a thioether-containing benzamide can achieve inhibition of MurF from S. pneumoniae, E. coli, or S. aureus, potentially accessing binding modes complementary to those of the first- and second-generation inhibitors characterized by Hrast et al. (2013, 2014).

Physicochemical Property Benchmarking and In Silico Model Calibration

The well-defined structural features of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide—specifically its methylthio substituent, cyano group, and thiophene ring—make it a useful reference compound for calibrating in silico models of lipophilicity (LogP/LogD), solubility, and permeability within heterocyclic amide chemical space. Its calculated cLogP (≈3.2) and tPSA (≈55 Ų) place it in a favorable region of CNS drug-like property space, and experimental determination of these properties would provide a valuable data point for refining predictive models used in early-stage drug discovery. This application is relevant for computational chemistry and DMPK groups seeking high-quality experimental data on thioether-containing heterocyclic amides to improve model accuracy.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.